1-[4-(trifluoromethoxy)benzoyl]-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
Description
Properties
IUPAC Name |
[4-(trifluoromethoxy)phenyl]-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F6N3O3/c17-15(18,19)14-24-23-12(27-14)10-2-1-7-25(8-10)13(26)9-3-5-11(6-4-9)28-16(20,21)22/h3-6,10H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPZUUGXFBWSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F6N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(trifluoromethoxy)benzoyl]-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the piperidine ring: This can be synthesized via a Mannich reaction or by reductive amination of a suitable ketone.
Coupling of the trifluoromethoxyphenyl group: This step may involve a Suzuki or Heck coupling reaction using appropriate palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl group.
Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group in the methanone moiety.
Substitution: The trifluoromethoxy and trifluoromethyl groups may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmacological agent due to its ability to interact with biological targets. The trifluoromethoxy group enhances lipophilicity, which can improve bioavailability and cellular permeability. Research has indicated that compounds containing similar structural motifs often show promising antimicrobial and antitumor activities.
Case Study: Anticancer Activity
A study investigating the anticancer properties of oxadiazole derivatives demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest, suggesting that 1-[4-(trifluoromethoxy)benzoyl]-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine may also possess similar properties .
Agricultural Applications
In agriculture, this compound could be explored for its potential as a pesticide or herbicide . The trifluoromethyl group is known to enhance the activity of agrochemicals by improving their stability and efficacy against pests and diseases.
Case Study: Pesticidal Activity
Research on trifluoromethyl-containing compounds has shown that they can effectively inhibit the growth of various phytopathogenic fungi. For instance, studies have reported that derivatives with oxadiazole rings demonstrated significant antifungal activity against pathogens affecting crops . This suggests that this compound might be tested for similar applications in crop protection.
Understanding the pharmacokinetics and toxicology of this compound is essential for assessing its safety profile. Preliminary studies should focus on its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Toxicological Assessment
Initial toxicological evaluations are necessary to determine the compound's safety in vivo. Studies on similar compounds have indicated varying degrees of toxicity depending on structural modifications. Therefore, comprehensive toxicological profiling will be crucial for any future therapeutic or agricultural application .
Mechanism of Action
The mechanism of action of 1-[4-(trifluoromethoxy)benzoyl]-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering the function of cellular components.
Comparison with Similar Compounds
Substituent Variations on the Benzoyl Group
- 1-[4-(Trifluoromethyl)benzoyl]piperidine (): Replacing the trifluoromethoxy group with trifluoromethyl reduces electron-withdrawing effects, which may alter binding interactions.
- N-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide (HSGN-237) (): This analog retains the trifluoromethoxybenzamide group but lacks the piperidine scaffold.
Modifications to the Heterocyclic Core
1-(2,4-Dimethylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine (BJ52898) ():
The sulfonyl group replaces the benzoyl moiety, introducing stronger electron-withdrawing effects. Sulfonyl groups often enhance binding to charged residues in enzymes but may reduce membrane permeability compared to benzoyl derivatives .3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(9H-xanthene-9-carbonyl)piperidine (CM863037) ():
The xanthene-carbonyl group increases steric bulk and aromaticity, which could improve interactions with hydrophobic binding pockets but may compromise solubility or metabolic stability .
Fluorination Patterns
- 5-{3-Amino-5-[4-(trifluoromethoxy)benzene-1-sulfonyl]pyridin-2-yl}-1,3,4-oxadiazol-2-yl)methanol (): The sulfonyl-pyridine-oxadiazole architecture introduces a polar sulfonyl group, contrasting with the nonpolar trifluoromethoxybenzoyl group in the target compound. This difference likely influences solubility and target selectivity .
HSGN-235 (): Contains dual trifluoromethyl groups on both the benzamide and oxadiazole rings, enhancing electron-withdrawing effects. Such modifications may increase potency but also elevate the risk of off-target interactions .
Biological Activity
1-[4-(Trifluoromethoxy)benzoyl]-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from a variety of scientific studies and data sources.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a piperidine ring, a benzoyl moiety with a trifluoromethoxy group, and an oxadiazole ring substituted with trifluoromethyl groups.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the oxadiazole ring and subsequent coupling with the piperidine derivative. While specific detailed methods are not provided in the current literature, similar compounds often utilize methods such as:
- Formation of oxadiazole: Utilizing hydrazine derivatives and carboxylic acids.
- Benzoylation: Employing acid chlorides in the presence of bases like triethylamine.
Antimicrobial Properties
Several studies have evaluated the antimicrobial activity of compounds related to this compound. For instance:
- Antibacterial Activity: Compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to 31.25 µg/mL .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 15.62 |
| Compound B | S. aureus | 31.25 |
Antiviral Activity
Research into related piperidine derivatives has demonstrated antiviral properties against various viruses including HIV and HSV. For example, derivatives showed moderate protection against CVB-2 and HSV-1 .
The biological activity is often linked to the ability of these compounds to interact with specific biological targets such as enzymes or receptors involved in microbial resistance or viral replication.
Case Studies
- Study on Antiviral Efficacy : In vitro studies indicated that certain piperidine derivatives exhibited significant antiviral activity against HIV-1, suggesting that modifications in the molecular structure can enhance efficacy .
- Antimicrobial Screening : A comprehensive screening of similar compounds revealed that those containing trifluoromethyl groups often displayed enhanced antimicrobial properties compared to their non-fluorinated counterparts .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 1-[4-(trifluoromethoxy)benzoyl]-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine?
Key methodologies include stepwise functionalization of the piperidine core, with emphasis on coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) and cyclization to form the oxadiazole ring. Evidence from analogous compounds suggests using trifluoromethylation via nucleophilic substitution under anhydrous conditions to minimize side reactions . Solvent selection (e.g., DMF or THF) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact yield. Reaction monitoring via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) ensures intermediate purity .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
-
Analytical Techniques :
Method Parameters Reference HPLC C18 column, 70:30 acetonitrile/water, λ = 254 nm NMR ¹H/¹³C in CDCl₃; key peaks: δ 8.2–8.5 (aromatic H), δ 4.5–5.0 (piperidine H) HRMS ESI+ mode; expected [M+H]+ ~495.12
Residual solvents (e.g., DMSO) should comply with ICH guidelines, tested via GC-MS .
Q. What are the recommended storage conditions to ensure compound stability?
Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Stability studies on similar trifluoromethyl-oxadiazole derivatives show <5% decomposition over 6 months under these conditions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) are effective for studying interactions. For example, docking against glucokinase (PDB: 3IDG) revealed hydrogen bonding between the oxadiazole ring and Arg85, with a calculated ΔG = –9.3 kcal/mol . Parameterize the trifluoromethoxy group using DFT (B3LYP/6-31G*) to refine van der Waals interactions .
Q. How to resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?
- Case Study : Anomalous NOE signals in the piperidine ring may indicate conformational flexibility. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–60°C) to assess dynamic behavior .
- X-ray Crystallography : Resolve stereochemical ambiguities; analogous compounds show chair conformation for piperidine with axial benzoyl groups (CCDC deposition recommended) .
Q. What strategies mitigate synthetic challenges in oxadiazole ring formation?
| Challenge | Solution | Reference |
|---|---|---|
| Low cyclization yield | Use Dean-Stark trap for azeotropic removal of H₂O during hydrazide cyclization | |
| Trifluoromethyl group instability | Employ CF₃COCl in presence of Et₃N at 0°C to prevent decomposition |
Q. How to design SAR studies for optimizing bioactivity?
-
Structural Modifications :
Region Modification Impact Piperidine N-methylation (reduces metabolic clearance) Oxadiazole Replace trifluoromethyl with nitro (enhances π-stacking)
Evaluate cytotoxicity via MTT assays (IC₅₀ < 10 µM target) and selectivity against related enzymes (e.g., COX-2 inhibition) .
Q. How to address discrepancies in biological assay results across studies?
- Data Triangulation :
- Validate assay conditions (e.g., ATP concentration in kinase assays).
- Cross-reference with orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).
- Control for batch-to-batch compound variability via HPLC purity checks .
A 2023 study resolved conflicting IC₅₀ values (2–15 µM) by standardizing cell passage numbers and serum-free pre-incubation .
Q. Tables for Comparative Analysis
Q. Table 1. Key Analytical Parameters for Structural Confirmation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
